
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as MOXAN, is a chemical compound that has been widely studied for its potential applications in scientific research. MOXAN is a member of the nitroaniline family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, studies have suggested that this compound may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells. This compound may also act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and viral cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of a variety of bacterial and viral strains. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its high yield and purity during synthesis. This compound is also stable under a range of conditions, which makes it suitable for use in lab experiments. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One direction is to investigate the potential of this compound as a fluorescent probe for imaging cellular structures. Another direction is to study the mechanism of action of this compound in more detail, particularly in relation to its anticancer and antimicrobial activities. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of 2-(2-methoxyethoxy)ethanol. This reaction produces this compound in high yield and purity. This compound can also be synthesized through other methods, such as the reaction of 2-nitroaniline with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid methyl ester, followed by the addition of 2-chloroethyl ether.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antimicrobial, antiviral, and anticancer activities. This compound has also been studied for its potential as a fluorescent probe for imaging cellular structures.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-8-14-12(20-15-8)9-3-4-10(13-5-6-19-2)11(7-9)16(17)18/h3-4,7,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKJQCFRFBBFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NCCOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695894.png)
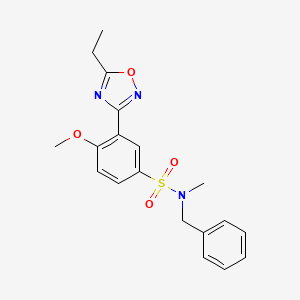
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
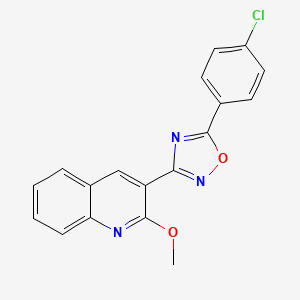
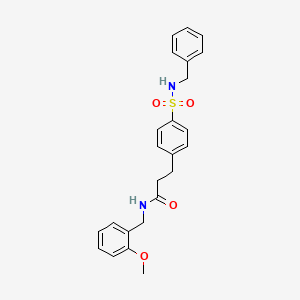
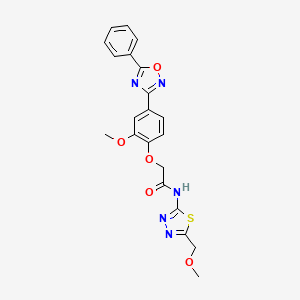

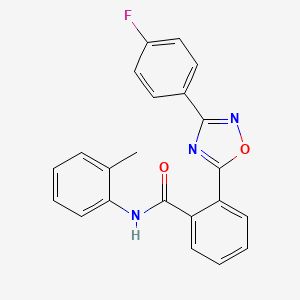

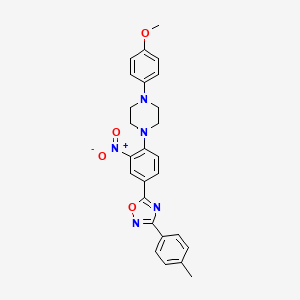



![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)